molecular formula C20H23N3O5 B2511323 N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1101640-87-2

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Cat. No.: B2511323
CAS No.: 1101640-87-2
M. Wt: 385.42
InChI Key: XVBPFBSFNAISPP-UHFFFAOYSA-N
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Description

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties

Preparation Methods

The synthesis of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the indoline core, followed by the introduction of the trimethoxyphenyl group and the dicarboxamide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide has shown promise in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-cancer, anti-inflammatory, and anti-microbial effects.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit various proteins, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.

    Combretastatin derivatives: Potent microtubule targeting agents. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-N-methyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-21-19(24)15-9-12-7-5-6-8-14(12)23(15)20(25)22-13-10-16(26-2)18(28-4)17(11-13)27-3/h5-8,10-11,15H,9H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPFBSFNAISPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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